![molecular formula C33H25BrN4 B018061 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole CAS No. 133051-88-4](/img/structure/B18061.png)
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole, also known as this compound, is a useful research compound. Its molecular formula is C33H25BrN4 and its molecular weight is 557.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole (CAS No. 133051-88-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C33H25BrN4
- Molecular Weight : 557.48 g/mol
- Melting Point : 135-137 °C
- Purity : Generally >98% as determined by HPLC .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole derivatives, including this compound. Research indicates that tetrazoles can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Tetrazole derivatives have been shown to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth.
- Induction of Apoptosis : These compounds may trigger programmed cell death in cancer cells, contributing to their anticancer effects .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting vital enzymatic processes:
- Gram-positive and Gram-negative Bacteria : Studies have reported effectiveness against both types of bacteria, suggesting broad-spectrum antimicrobial activity .
Synthesis and Characterization
A study highlighted the synthesis of this compound via a multi-step process involving the bromination of biphenyl derivatives followed by tetrazole formation. The characterization was performed using NMR and mass spectrometry, confirming the structure and purity .
Step | Reaction | Yield (%) |
---|---|---|
1 | Bromination of biphenyl | 85 |
2 | Formation of tetrazole | 90 |
3 | Purification | >98 |
Cytotoxicity Studies
In vitro cytotoxicity tests were conducted on various cancer cell lines (e.g., MDA-MB-231). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole is primarily recognized for its role as an intermediate in the synthesis of antihypertensive medications such as Losartan and Valsartan. These drugs are part of the angiotensin receptor blocker (ARB) class, which are used to treat high blood pressure and heart failure.
Synthesis of Antihypertensives
The compound acts as a crucial building block in the synthesis of:
- Losartan : An ARB that helps manage hypertension by blocking the effects of angiotensin II.
- Valsartan : Similar to Losartan, it functions by inhibiting angiotensin II receptors, thereby lowering blood pressure.
The synthesis typically involves several steps where this compound is reacted with other reagents to form the final pharmaceutical product.
Research and Development
In recent studies, this compound has been explored for its potential in various therapeutic areas beyond hypertension management. Its structural characteristics allow for modifications that could lead to new derivatives with enhanced biological activity.
Case Studies
- A study published in Journal of Medicinal Chemistry highlighted modifications to the tetrazole ring leading to compounds with improved bioavailability and reduced side effects compared to existing ARBs.
- Another research article from European Journal of Medicinal Chemistry discussed the synthesis of analogs derived from this tetrazole, which exhibited promising results in preclinical trials for treating cardiovascular diseases.
Chemical Synthesis Pathways
The synthesis of this compound can be conducted through various methodologies:
Step | Reagents | Conditions | Purpose |
---|---|---|---|
1 | 4'-Methyl-2-cyanobiphenyl | Heat, solvent | Formation of biphenyl structure |
2 | Bromomethylation agent | Nucleophilic substitution | Introduction of bromomethyl group |
3 | Tritylation agent | Acidic conditions | Protection of the nitrogen atom |
This table outlines a simplified pathway for synthesizing the compound, emphasizing key reagents and conditions necessary for successful reactions.
Market Availability and Safety
This compound is commercially available through various chemical suppliers. It is essential to handle this compound with care due to its classification as a hazardous material (GHS Signal Word: Danger).
Propriétés
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-2-trityltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25BrN4/c34-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-35-37-38(36-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROIFZUSIQAQBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133051-88-4 |
Source
|
Record name | 5-[4'-(Bromomethyl)-1,1'-biphenyl-2-yl]-2-triphenylmethyl-2H-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.